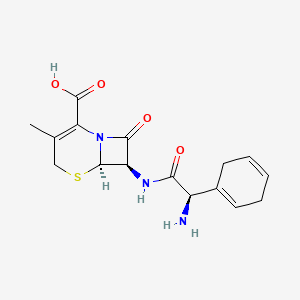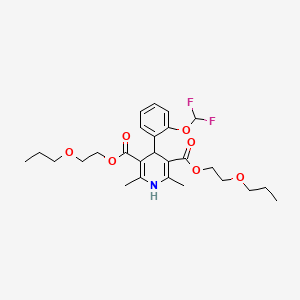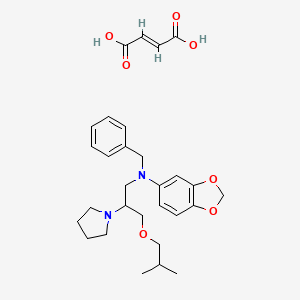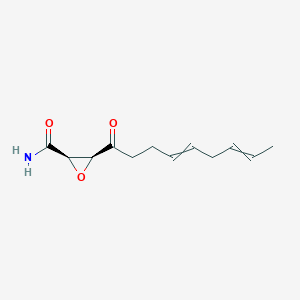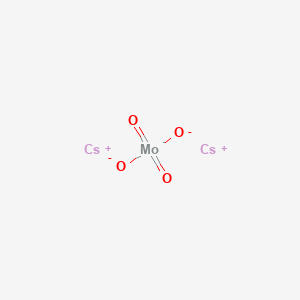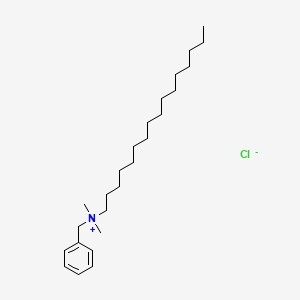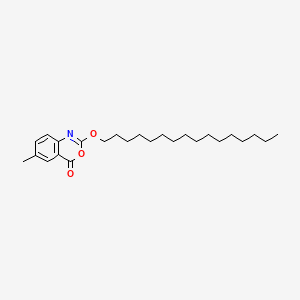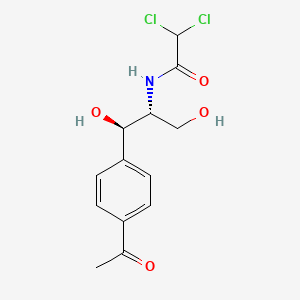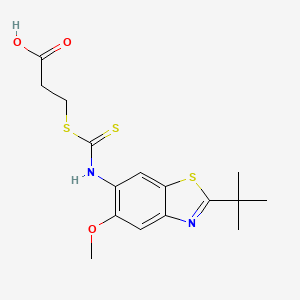
Propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)-
Overview
Description
CGP 20376 is a benzothiazole compound which has antifilarial properties.
Scientific Research Applications
Solubility Studies : A study by Song, Qu, & Wang (2010) examined the solubility of a similar compound in different solvents. This research is essential for understanding how these compounds interact with various solvents, which is crucial for their application in different scientific processes.
Synthesis Methods : Orlinskii (1996) explored methods for synthesizing 3-(aminothiocarbonylthio)propanoic acids, an intermediate in creating biologically active compounds. This research, detailed in Pharmaceutical Chemistry Journal, contributes to the broader understanding of the synthesis processes of complex organic compounds.
Radiation-Induced Modification : Aly & El-Mohdy (2015) described how radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified using compounds including amines like 2-amino-3-(4-hydroxyphenyl) propanoic acid. This research in the Arabian Journal for Science and Engineering shows potential applications in medical fields due to the antibacterial and antifungal activities of the modified polymers.
One-Pot Synthesis and Heterocyclisation : Mohebat & Kafrizi (2014) presented a study on the synthesis of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives, as published in the Journal of Chemical Research. This research outlines efficient methods for creating compounds that could be useful in various chemical industries.
Corrosion Inhibition : Hu et al. (2016) investigated the corrosion inhibiting effect of benzothiazole derivatives against steel. This study, found in Corrosion Science, is significant for industries concerned with material degradation and preservation.
Antimicrobial Activity : Patel, Agravat, & Shaikh (2011) researched the antimicrobial activity of new pyridine derivatives, as outlined in Medicinal Chemistry Research. The study's focus on benzothiazoles' applications in combating microbial threats highlights its importance in pharmaceutical research.
Functional Polysiloxanes : Cao et al. (2017) developed functional polysiloxanes using a novel synthesis method, which has implications for hydrophilic applications in the biomedical field. This is detailed in the New Journal of Chemistry.
properties
CAS RN |
81059-04-3 |
|---|---|
Product Name |
Propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)- |
Molecular Formula |
C16H20N2O3S3 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-[(2-tert-butyl-5-methoxy-1,3-benzothiazol-6-yl)carbamothioylsulfanyl]propanoic acid |
InChI |
InChI=1S/C16H20N2O3S3/c1-16(2,3)14-17-10-7-11(21-4)9(8-12(10)24-14)18-15(22)23-6-5-13(19)20/h7-8H,5-6H2,1-4H3,(H,18,22)(H,19,20) |
InChI Key |
SGSGNVTYYAWSKN-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1=NC2=CC(=C(C=C2S1)N=C(S)SCCC(=O)O)OC |
SMILES |
CC(C)(C)C1=NC2=CC(=C(C=C2S1)NC(=S)SCCC(=O)O)OC |
Canonical SMILES |
CC(C)(C)C1=NC2=CC(=C(C=C2S1)NC(=S)SCCC(=O)O)OC |
Appearance |
Solid powder |
Other CAS RN |
81059-04-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CGP 20376 CGP-20376 N-(2-tert-butyl-5-methoxybenzothiazol-6-yl)dithiocarbonic acid 5-(1-carboxyethyl)ethe |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

